

Spectroscopic Analysis of 1,7-difluoroheptan-2-one: A Technical Overview

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Compound of Interest

Compound Name: 2-Heptanone, 1,7-difluoro-

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This technical guide provides a comprehensive overview of the spectroscopic properties of 1,7-difluoroheptan-2-one. Due to the limited availability of experimental data for this specific compound, this document combines theoretical predictions based on its chemical structure with general experimental protocols applicable to the spectroscopic analysis of fluorinated ketones. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

1,7-difluoroheptan-2-one is a halogenated ketone with the chemical formula $C_7H_{12}F_2O$. Its structure consists of a seven-carbon chain with a carbonyl group at the second position and fluorine atoms at the first and seventh positions.

Computed Properties

Property	Value	Reference
Molecular Formula	$C_7H_{12}F_2O$	[1]
Molecular Weight	150.17 g/mol	[1]
Monoisotopic Mass	150.08562133 Da	[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. While experimental mass spectra for 1,7-difluoroheptan-2-one are not readily available, predicted collision cross-section (CCS) values provide insight into the molecule's shape and ion mobility.

Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	151.09290	130.1
[M+Na] ⁺	173.07484	137.0
[M-H] ⁻	149.07834	127.5
[M+NH ₄] ⁺	168.11944	151.4
[M+K] ⁺	189.04878	136.1
[M+H-H ₂ O] ⁺	133.08288	123.7
[M+HCOO] ⁻	195.08382	150.9
[M+CH ₃ COO] ⁻	209.09947	177.7

Data sourced from PubChemLite.[\[2\]](#)

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a liquid sample like 1,7-difluoroheptan-2-one using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

- **Sample Preparation:** Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- **Instrumentation:** Utilize a high-resolution mass spectrometer equipped with an ESI source.

- Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.
- Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR chemical shifts for 1,7-difluoroheptan-2-one.

Predicted 1H NMR Data

Position	Chemical Shift (ppm)	Multiplicity	Integration
H1	4.6 - 4.8	Triplet of triplets (tt)	2H
H3	2.6 - 2.8	Triplet (t)	2H
H4	1.6 - 1.8	Quintet (quin)	2H
H5	1.4 - 1.6	Quintet (quin)	2H
H6	1.7 - 1.9	Quintet (quin)	2H
H7	4.4 - 4.6	Triplet of triplets (tt)	2H

Predicted ^{13}C NMR Data

Position	Chemical Shift (ppm)
C1	~83 (d, $^1\text{JCF} \approx 170$ Hz)
C2	~208
C3	~38
C4	~22
C5	~28 (d, $^4\text{JCF} \approx 4$ Hz)
C6	~29 (d, $^3\text{JCF} \approx 20$ Hz)
C7	~84 (d, $^1\text{JCF} \approx 165$ Hz)

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in an NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ^1H , ^{13}C , and potentially ^{19}F NMR spectra. Standard experiments include 1D proton and carbon, as well as 2D correlation experiments like COSY (^1H - ^1H), HSQC (^1H - ^{13}C), and HMBC (^1H - ^{13}C).
- **Data Analysis:** Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and correlations to assign signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for 1,7-difluoroheptan-2-one are listed below.

Predicted IR Absorption Bands

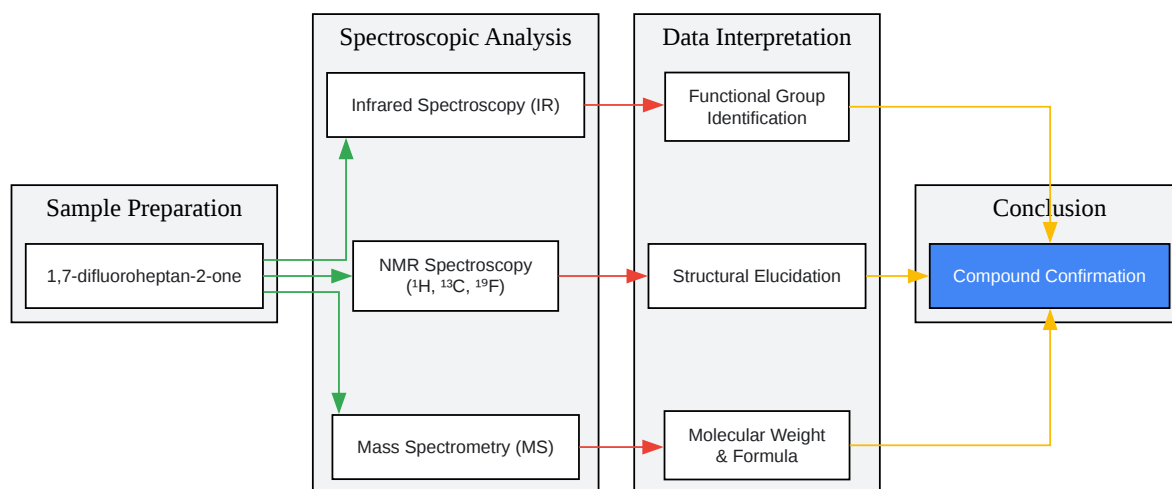
Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	1715 - 1730	Strong
C-H (Aliphatic)	2850 - 3000	Medium-Strong
C-F	1000 - 1400	Strong

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound such as 1,7-difluoroheptan-2-one.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic data for 1,7-difluoroheptan-2-one and the general methodologies for their acquisition and interpretation. For definitive characterization, experimental validation of the predicted data is essential.

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References

- 1. 2-Heptanone, 1,7-difluoro- | C₇H₁₂F₂O | CID 9519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,7-difluoro-2-heptanone (C₇H₁₂F₂O) [pubchemlite.lcsb.uni.lu]

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